(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C21H22N2O4 and its molecular weight is 366.417. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acrylamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies concerning this compound.
Chemical Structure
The compound features a unique structure characterized by:
- Acrylamide moiety : Contributes to its reactivity and biological interactions.
- Benzo[d][1,3]dioxole : Known for its pharmacological properties.
- Pyridine and tetrahydropyran groups : These contribute to the compound's solubility and biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including:
- Anticancer Activity : Initial studies suggest potential cytotoxic effects against cancer cell lines.
- Antimicrobial Properties : The compound may exhibit antibacterial and antifungal activities.
Anticancer Activity
Recent studies have investigated the cytotoxic effects of this compound on different cancer cell lines. For instance:
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | |
HCT116 (Colon Cancer) | 8.0 | |
A549 (Lung Cancer) | 15.0 |
These findings indicate that the compound exhibits significant cytotoxicity, particularly towards colon cancer cells.
The proposed mechanism of action for the anticancer activity involves:
- Inhibition of Cell Proliferation : The compound disrupts cellular signaling pathways critical for cancer cell growth.
- Induction of Apoptosis : Evidence suggests that it may trigger programmed cell death in malignant cells.
Antimicrobial Properties
In addition to anticancer activity, the compound has been evaluated for its antimicrobial effects. Preliminary results indicate:
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL |
These results demonstrate moderate antibacterial activity, suggesting potential applications in treating infections.
Case Studies and Research Findings
- Cytotoxicity Studies : A study conducted by researchers at MDPI assessed various derivatives of acrylamide compounds, including our target compound. The study concluded that modifications to the structure significantly influenced biological activity, with certain derivatives showing enhanced potency against cancer cell lines .
- Mechanistic Insights : Research published in the Journal of Organic Chemistry explored the synthesis and biological evaluation of similar compounds, revealing that compounds with specific substitutions exhibited improved efficacy against cancer cells through enhanced binding affinity to target proteins .
- Pharmacological Evaluation : A patent study highlighted the synthesis of related benzo[d][1,3]dioxole derivatives with reported antibacterial properties, supporting the hypothesis that structural components play a critical role in biological effectiveness .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[oxan-4-yl(pyridin-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c24-20(6-4-15-3-5-18-19(12-15)27-14-26-18)23-21(16-7-10-25-11-8-16)17-2-1-9-22-13-17/h1-6,9,12-13,16,21H,7-8,10-11,14H2,(H,23,24)/b6-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHZFPSYQYHIKL-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.